molecular formula C10H16O3 B13272249 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol

5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol

Cat. No.: B13272249
M. Wt: 184.23 g/mol
InChI Key: ZPBGGIUOTJLSLE-GKAPJAKFSA-N
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Description

5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol is a chemical compound with the molecular formula C10H16O3. This compound features a dioxolane ring, a pentynol chain, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

    Alkyne Addition: The alkyne group is introduced through a reaction with an appropriate alkyne precursor, such as propargyl alcohol.

    Hydroxyl Group Introduction: The hydroxyl group is added via a hydroboration-oxidation reaction, which involves the addition of borane followed by oxidation with hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features enable it to interact with specific enzymes, providing insights into their functions.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and hydroxyl group enable it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-2-ol: A simpler alkyne alcohol with similar reactivity but lacking the dioxolane ring.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains the dioxolane ring but lacks the alkyne group.

    Propargyl Alcohol: A basic alkyne alcohol used in similar reactions but with a simpler structure.

Uniqueness

5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol is unique due to its combination of a dioxolane ring, alkyne group, and hydroxyl group. This combination provides a versatile platform for various chemical transformations and applications, making it more valuable than simpler analogs.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-yn-2-ol

InChI

InChI=1S/C10H16O3/c1-8(11)5-4-6-9-7-12-10(2,3)13-9/h8-9,11H,5,7H2,1-3H3/t8?,9-/m0/s1

InChI Key

ZPBGGIUOTJLSLE-GKAPJAKFSA-N

Isomeric SMILES

CC(CC#C[C@H]1COC(O1)(C)C)O

Canonical SMILES

CC(CC#CC1COC(O1)(C)C)O

Origin of Product

United States

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